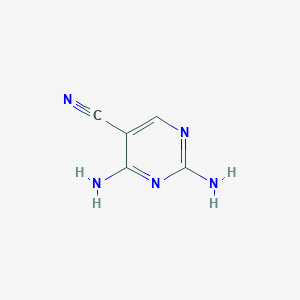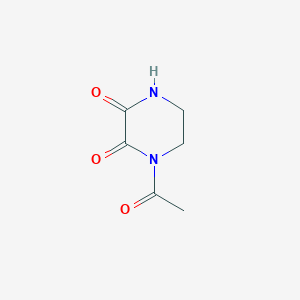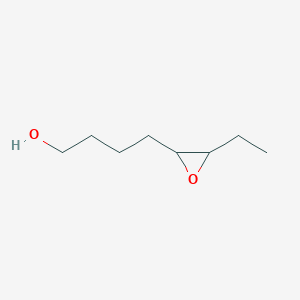
5,6-Epoxyoctan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Epoxyoctan-1-ol is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5,6-Epoxyoctan-1-ol is not well understood. However, it is believed to act as an alkylating agent, reacting with nucleophilic sites in biomolecules such as DNA, RNA, and proteins. This leads to the formation of covalent adducts, which can cause DNA damage and cell death.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5,6-Epoxyoctan-1-ol are largely unknown. However, studies have shown that it can induce DNA damage and cell death in cancer cells. It has also been shown to have antifungal and antimicrobial activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5,6-Epoxyoctan-1-ol in lab experiments include its high reactivity, chiral nature, and potential applications in various fields. However, its limitations include its toxicity, instability, and potential for side reactions.
Orientations Futures
There are several future directions for the study of 5,6-Epoxyoctan-1-ol. One area of research is the development of new synthetic methods for the preparation of enantiomerically pure 5,6-Epoxyoctan-1-ol. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections. Additionally, the study of its mechanism of action and biochemical and physiological effects can provide insights into its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 5,6-Epoxyoctan-1-ol involves the reaction of 1-octene with m-chloroperbenzoic acid (m-CPBA) in the presence of a solvent such as dichloromethane or chloroform. The reaction yields a mixture of 5,6-Epoxyoctan-1-ol and its regioisomer, 6,7-Epoxyoctan-1-ol. The two compounds can be separated using column chromatography or fractional distillation.
Applications De Recherche Scientifique
5,6-Epoxyoctan-1-ol has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. In organic synthesis, it is used as a chiral building block for the synthesis of complex molecules. In material science, it is used as a monomer for the synthesis of epoxy resins with high thermal stability and mechanical strength. In medicinal chemistry, it is used as a starting material for the synthesis of bioactive compounds with potential anticancer, antifungal, and antimicrobial activities.
Propriétés
Numéro CAS |
158669-74-0 |
|---|---|
Nom du produit |
5,6-Epoxyoctan-1-ol |
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
4-(3-ethyloxiran-2-yl)butan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-2-7-8(10-7)5-3-4-6-9/h7-9H,2-6H2,1H3 |
Clé InChI |
OUVPDVHDVYVBBF-UHFFFAOYSA-N |
SMILES |
CCC1C(O1)CCCCO |
SMILES canonique |
CCC1C(O1)CCCCO |
Synonymes |
Oxiranebutanol, 3-ethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



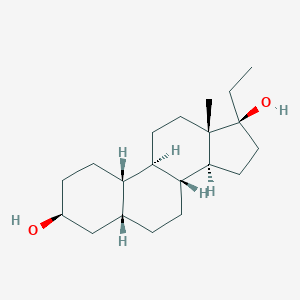
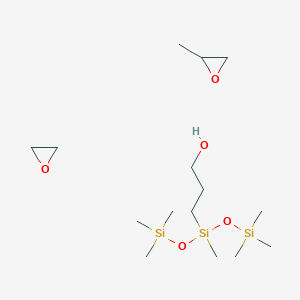
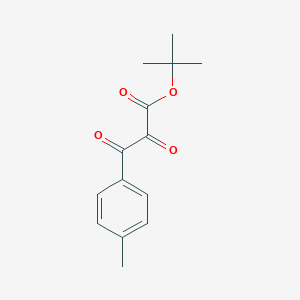
![5-Methylbenz[a]anthracene](/img/structure/B134991.png)
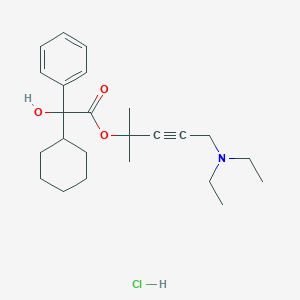
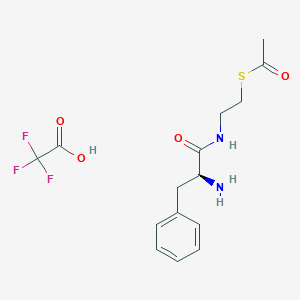
![Benzyl 5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride](/img/structure/B134998.png)
![1-{4-[(Pyridin-2-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B135000.png)
![(3R,7S,10R,11R)-10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one](/img/structure/B135002.png)
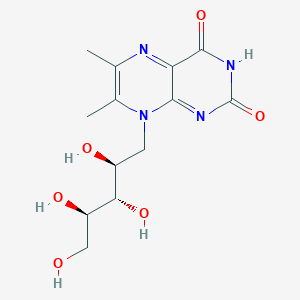
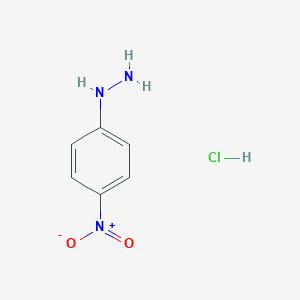
![6-Methylbenz[a]anthracene](/img/structure/B135010.png)
